2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

CAS No.: 88541-06-4

Cat. No.: VC16202245

Molecular Formula: C8H4ClN3O2S

Molecular Weight: 241.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88541-06-4 |

|---|---|

| Molecular Formula | C8H4ClN3O2S |

| Molecular Weight | 241.66 g/mol |

| IUPAC Name | 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H |

| Standard InChI Key | SBLPQMINRAUSHC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

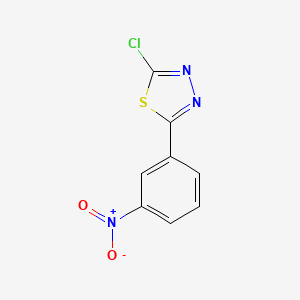

The compound’s IUPAC name, 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole, reflects its substitution pattern: a chlorine atom at position 2 of the thiadiazole ring and a 3-nitrophenyl group at position 5 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 88541-06-4 |

| Molecular Formula | C₈H₄ClN₃O₂S |

| Molecular Weight | 241.66 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])C2=NN=C(S2)Cl |

| InChI Key | SBLPQMINRAUSHC-UHFFFAOYSA-N |

The nitro group (-NO₂) at the meta position of the phenyl ring and the chlorine atom on the thiadiazole ring create distinct electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound are unavailable, analogous 1,3,4-thiadiazoles exhibit planar ring structures stabilized by π-conjugation. The nitro group’s electron-withdrawing nature and the chlorine atom’s inductive effects likely polarize the thiadiazole ring, enhancing susceptibility to nucleophilic attack at the chlorine site . Spectroscopic signatures, such as IR absorption bands for -NO₂ (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹), are anticipated based on related compounds.

Synthesis and Manufacturing

Conventional Synthesis Routes

Thiadiazoles are typically synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives. For 1,3,4-thiadiazoles, a common approach involves heating thiosemicarbazides with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). For example:

Advanced Solid-Phase Synthesis

A patent-pending method (CN103936691A) demonstrates a more efficient solid-phase synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles . While optimized for amino derivatives, the protocol offers insights applicable to chloro-substituted analogs:

-

Grinding Method: Equimolar amounts of thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅) are ground at room temperature.

-

Alkaline Workup: The crude product is treated with a base (pH 8–8.2) to neutralize excess PCl₅, followed by filtration and recrystallization.

This approach achieves yields exceeding 91% within 1–2 hours, leveraging PCl₅’s dual role as a cyclizing agent and dehydrant . Adapting this method to synthesize 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole would require substituting the carboxylic acid with 3-nitrobenzoic acid and introducing a chlorination step.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its aromatic and polar functional groups:

-

Low water solubility: Attributed to the hydrophobic phenyl and thiadiazole rings.

-

Moderate organic solvent solubility: Expected in dichloromethane, dimethylformamide (DMF), and acetone due to dipole interactions with the nitro and chlorine groups.

Stability studies are lacking, but analogous nitroaromatic thiadiazoles exhibit decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .

Acid-Base Behavior

The nitro group’s strong electron-withdrawing effect acidifies adjacent protons, while the thiadiazole ring’s nitrogen atoms may act as weak bases. Protonation likely occurs at the thiadiazole’s N-3 position under strongly acidic conditions .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement. In a study of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, ring-opening reactions with O- or N-nucleophiles produced thioketene intermediates, which subsequently formed thioacetic acid derivatives . For 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole, analogous reactions with amines or alkoxides could yield substituted thioamides or thioesters (Figure 2):

Reduction of the Nitro Group

Catalytic hydrogenation or treatment with reducing agents (e.g., Sn/HCl) could convert the nitro group to an amine, enabling further functionalization:

This transformation is critical for generating bioactive derivatives, as amino groups often enhance drug-receptor interactions.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold serves as a precursor for protease inhibitors and kinase modulators. Chlorine substitution allows click chemistry modifications, enabling combinatorial library synthesis .

Materials Science

Nitrothiadiazoles may act as electron-deficient components in organic semiconductors. Their planar structure and conjugated π-system could facilitate charge transport in thin-film transistors.

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Data: Acute and chronic toxicity profiles are unknown.

-

Synthetic Optimization: Scalable routes for kilogram-scale production require development.

-

Biological Screening: In vitro and in vivo studies are needed to validate hypothesized activities.

Computational Approaches

Density functional theory (DFT) calculations could predict reaction pathways and bioactive conformations, guiding experimental efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume